3-methyl-N-(2-oxotetrahydrothiophen-3-yl)benzamide
Description
Properties
IUPAC Name |
3-methyl-N-(2-oxothiolan-3-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-8-3-2-4-9(7-8)11(14)13-10-5-6-16-12(10)15/h2-4,7,10H,5-6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMAZNFYSJPEKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CCSC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amide Coupling via Carboxylic Acid Activation
The most straightforward method involves coupling 3-methylbenzoic acid with 3-amino-2-oxotetrahydrothiophene. The carboxylic acid is first activated using thionyl chloride (SOCl₂) to form 3-methylbenzoyl chloride, which reacts with the amine in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions .
Procedure :
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Activation : 3-Methylbenzoic acid (1.0 eq) is refluxed with SOCl₂ (1.2 eq) at 60°C for 2 hours. Excess SOCl₂ is removed under vacuum.
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Coupling : The acyl chloride is dissolved in DCM, and 3-amino-2-oxotetrahydrothiophene (1.1 eq) is added dropwise with triethylamine (TEA, 2.0 eq) as a base. The mixture is stirred at room temperature for 12 hours.
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Workup : The reaction is quenched with water, extracted with DCM, and purified via silica gel chromatography (ethyl acetate/hexane, 3:7).
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¹H NMR (CDCl₃): δ 7.82 (s, 1H, NH), 7.45–7.25 (m, 4H, aromatic), 4.32 (dd, J = 9.2 Hz, 1H, CH-N), 2.68–2.52 (m, 2H, CH₂-S), 2.40 (s, 3H, CH₃) .
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HRMS : m/z calcd. for C₁₂H₁₄NO₂S [M+H]⁺: 235.30, found: 235.29 .
Ring Construction via Thiolactone Cyclization
The tetrahydrothiophenone ring is synthesized de novo using cyclization strategies. A thiol-containing precursor undergoes intramolecular esterification to form the 2-oxotetrahydrothiophene moiety, followed by amidation .
Procedure :
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Thiolactone Formation : 3-Mercaptopropionic acid (1.0 eq) is treated with acetic anhydride (2.0 eq) at 100°C for 4 hours to form a thiolactone intermediate.
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Amination : The thiolactone is reacted with ammonium hydroxide (NH₄OH) in methanol at 50°C for 6 hours to yield 3-amino-2-oxotetrahydrothiophene.
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Amide Coupling : The amine is coupled with 3-methylbenzoyl chloride as described in Section 1.
Yield : 55–60% .
Key Observations :
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Cyclization efficiency depends on the steric and electronic effects of substituents.
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¹³C NMR (D₂O): δ 210.3 (C=O, thiolactone), 167.2 (C=O, amide) .
Solid-Phase Synthesis with Resin-Bound Intermediates
A patent-derived method utilizes solid-phase techniques to improve purity and scalability . The amine is immobilized on Wang resin, enabling sequential functionalization.
Procedure :
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Resin Loading : Wang resin (1.0 eq) is swelled in DCM, and 3-amino-2-oxotetrahydrothiophene is attached using diisopropylcarbodiimide (DIC)/HOAt.
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Acylation : The resin-bound amine is treated with 3-methylbenzoic acid (1.5 eq), DIC (1.5 eq), and HOAt (1.5 eq) in DMF for 12 hours.
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Cleavage : The product is released from the resin using trifluoroacetic acid (TFA)/DCM (1:9) and purified via precipitation.
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Minimizes byproduct formation.
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Suitable for high-throughput screening.
Enzymatic Catalysis Using Lipases
Recent advancements employ immobilized lipases (e.g., Candida antarctica Lipase B) to catalyze the amide bond formation under mild conditions .
Procedure :
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Reaction Setup : 3-Methylbenzoic acid (1.0 eq) and 3-amino-2-oxotetrahydrothiophene (1.2 eq) are dissolved in tert-butanol.
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Catalysis : Immobilized lipase (20 mg/mmol) is added, and the mixture is stirred at 37°C for 48 hours.
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Workup : The enzyme is filtered, and the product is isolated via rotary evaporation.
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Requires optimization of solvent polarity and temperature.
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Green chemistry benefits include reduced waste and energy consumption.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes .
Procedure :
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Reaction Mixture : 3-Methylbenzoic acid (1.0 eq), 3-amino-2-oxotetrahydrothiophene (1.1 eq), and HATU (1.2 eq) are dissolved in DMF.
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Irradiation : The solution is heated in a microwave reactor at 100°C for 15 minutes.
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Purification : The crude product is washed with NaHCO₃ and extracted into ethyl acetate.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2-oxotetrahydrothiophen-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry
3-methyl-N-(2-oxotetrahydrothiophen-3-yl)benzamide serves as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation: Producing sulfoxides and sulfones.
- Reduction: Converting carbonyl groups to alcohols.
- Substitution: Facilitating nucleophilic substitutions to form different derivatives.
Biology
The compound has garnered attention for its potential biological activities :
- Antimicrobial Properties: Research indicates that it exhibits significant antimicrobial activity against various bacterial strains, suggesting its potential as a candidate for new antibiotics.
- Anticancer Activity: In vitro studies have shown that it induces apoptosis in specific leukemia cell lines at concentrations ranging from 25 to 50 µM, indicating its promise in anticancer drug development .
Anticancer Research
A notable study investigated the effects of this compound on leukemia cell lines. The results demonstrated enhanced cytotoxicity compared to other derivatives, positioning this compound as a lead candidate for further development in cancer therapies.
Antimicrobial Development
Another case study focused on synthesizing related benzamide derivatives, leading to compounds with improved antimicrobial activity against resistant bacterial strains. This research highlights the compound's versatility and potential in combating antibiotic resistance .
Mechanism of Action
The mechanism of action of 3-methyl-N-(2-oxotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives
Physicochemical Properties
- Crystallinity : Analogous compounds () exhibit well-defined crystalline structures via X-ray diffraction, suggesting similar crystallinity for the target compound if synthesized .
Challenges in Differentiation
Forensic differentiation of benzamide derivatives () is complicated by structural similarities. The target compound’s tetrahydrothiophene ring can be identified via:
- Spectroscopy : Distinct ¹H/¹³C NMR signals from the thiophane ring’s sulfur and ketone oxygen.
- Mass Spectrometry : Unique fragmentation patterns (e.g., loss of C₄H₆OS for the tetrahydrothiophene moiety) .
Biological Activity
3-methyl-N-(2-oxotetrahydrothiophen-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activities, and potential applications of this compound, drawing from various studies and research findings.
The compound belongs to the class of benzamides, which are known for their diverse biological activities. Its structure includes a tetrahydrothiophene moiety, which is significant in enhancing its pharmacological properties.
Antimicrobial Activity
Research indicates that this compound has been investigated for its antimicrobial properties. A study highlighted its potential as an antibacterial agent targeting the FtsZ protein, crucial for bacterial cell division. Compounds targeting FtsZ have shown effectiveness against multidrug-resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) .
Table 1: Antibacterial Activity Against Various Strains
Anticancer Activity
The anticancer potential of this compound is also noteworthy. Studies have demonstrated that certain benzamide derivatives exhibit cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) cells. The mechanism includes cell cycle arrest and apoptosis induction .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| 3-Methyl | HepG2 | 15.5 | Apoptosis induction | |
| A14 | Various | <10 | FtsZ inhibition |
Case Studies
Several case studies have explored the biological activity of benzamide derivatives, providing insights into their mechanisms and therapeutic potentials:
- FtsZ-targeting Agents : A series of studies focused on designing compounds that inhibit the FtsZ protein, showing promising results against resistant bacterial strains. For instance, compound A14 was significantly more effective than traditional antibiotics .
- Cytotoxicity in HepG2 Cells : Research demonstrated that certain derivatives led to significant cell death in HepG2 cells, with a detailed analysis revealing that these compounds could induce apoptosis through specific pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the benzamide structure can enhance biological activity. Electron-withdrawing groups on the benzene ring have been associated with increased antimicrobial potency, while specific substitutions can improve anticancer efficacy .
Q & A
Q. What are the recommended synthetic routes for 3-methyl-N-(2-oxotetrahydrothiophen-3-yl)benzamide, and how can reaction conditions be optimized?
The compound can be synthesized via nucleophilic acyl substitution or coupling reactions. A general procedure involves reacting benzoyl chloride derivatives with amines under controlled conditions. For example, equimolar reactants in 1,4-dioxane at room temperature, followed by ice/water quenching to precipitate the product . Optimization may involve adjusting solvent polarity, reaction time, or using catalysts to improve yield and purity. Purity verification via HPLC or NMR is critical post-synthesis.
Q. How should researchers characterize the purity and structural identity of this compound?
Key methods include:
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (306.4 g/mol) and exact mass (306.1038 g/mol) .
- NMR Spectroscopy: Analyze aromatic protons (δ 7.2–8.1 ppm) and thiophene/amide signals to verify substitution patterns.
- HPLC: Assess purity (≥95%) using reverse-phase columns with UV detection .
Q. What are the storage and handling protocols to ensure compound stability?
While specific storage conditions are not explicitly documented, analogs with similar amide/thiophene motifs suggest storage at –20°C under inert gas (e.g., N₂) to prevent hydrolysis or oxidation. Use desiccants to mitigate moisture sensitivity .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?
Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or SHELXS is ideal. These tools refine atomic coordinates and thermal parameters, resolving ambiguities in the tetrahydrothiophene ring puckering or amide plane orientation . For high-throughput studies, synchrotron radiation improves resolution for twinned or small crystals.
Q. What contradictions exist in reported biological activities, and how can they be addressed experimentally?
Discrepancies in enzyme inhibition or cytotoxicity data may arise from assay conditions (e.g., pH, solvent DMSO%). To resolve:
- Dose-Response Curves: Validate activity across multiple concentrations.
- Control Experiments: Test metabolites or degradation products (e.g., via LC-MS stability studies) .
- Structural-Activity Relationship (SAR) Studies: Modify substituents (e.g., methyl or oxo groups) to isolate pharmacophores .
Q. What computational methods are suitable for predicting the compound’s environmental or toxicological hazards?
- QSAR Models: Predict ecotoxicity using logP (calculated: ~2.1) and solubility data.
- Molecular Dynamics (MD): Simulate interactions with aquatic receptors (e.g., fish cytochrome P450 enzymes) .
- Hazard Classification: Align with EU Regulation 1272/2008 for chronic aquatic toxicity (H413) .
Q. How can researchers validate the compound’s role as a synthetic intermediate in heterocyclic chemistry?
- Functionalization Studies: React the thiophene ring’s oxo group with Grignard reagents or perform cross-coupling (e.g., Suzuki-Miyaura) to append aryl/heteroaryl groups.
- Mechanistic Probes: Use isotopic labeling (¹³C/¹⁵N) to track bond formation in multi-step syntheses .
Methodological Notes
- Crystallography: Prioritize low-temperature data collection (e.g., 100 K) to minimize thermal motion artifacts .
- Biological Assays: Include positive controls (e.g., known kinase inhibitors) and validate cell line viability via MTT assays .
- Environmental Compliance: Adopt OECD guidelines for biodegradability testing to align with regulatory standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
